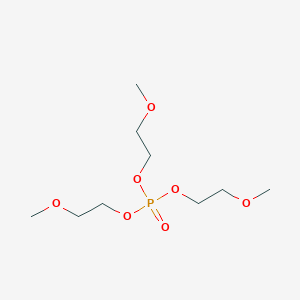
Tris(2-methoxyethyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-methoxyethyl) phosphate is an organophosphate compound with the molecular formula C9H21O7P. It is known for its use as a flame retardant and plasticizer. The compound is characterized by its three 2-methoxyethyl groups attached to a central phosphate group, making it a versatile chemical in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Tris(2-methoxyethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2-methoxyethanol. The reaction typically involves the gradual addition of 2-methoxyethanol to phosphorus oxychloride under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and requires careful monitoring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-methoxyethanol are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding high-purity this compound .
化学反応の分析
Types of Reactions: Tris(2-methoxyethyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 2-methoxyethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Major Products Formed: The major products formed from these reactions include phosphoric acid, various phosphates, and substituted organophosphates .
科学的研究の応用
Tris(2-methoxyethyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant in polymers and textiles, enhancing their fire resistance properties.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: this compound is utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants to improve their performance
作用機序
The mechanism by which tris(2-methoxyethyl) phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The compound’s phosphate group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
類似化合物との比較
Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different chemical properties due to the presence of chlorine atoms.
Tris(2-hydroxyethyl) phosphate: Used in similar applications but has hydroxyl groups instead of methoxy groups, affecting its reactivity and solubility.
Tris(2-ethylhexyl) phosphate: A plasticizer with longer alkyl chains, providing different physical properties compared to tris(2-methoxyethyl) phosphate.
Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its methoxyethyl groups provide flexibility in chemical reactions and interactions with other compounds, distinguishing it from its analogs .
特性
CAS番号 |
6163-73-1 |
|---|---|
分子式 |
C9H21O7P |
分子量 |
272.23 g/mol |
IUPAC名 |
tris(2-methoxyethyl) phosphate |
InChI |
InChI=1S/C9H21O7P/c1-11-4-7-14-17(10,15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 |
InChIキー |
QLNUSZCPEUTHBS-UHFFFAOYSA-N |
正規SMILES |
COCCOP(=O)(OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)
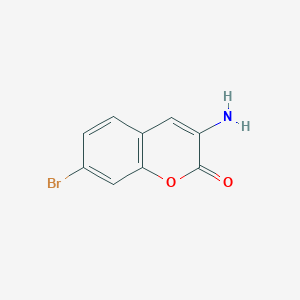
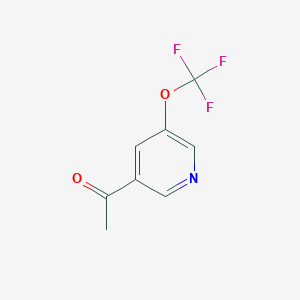
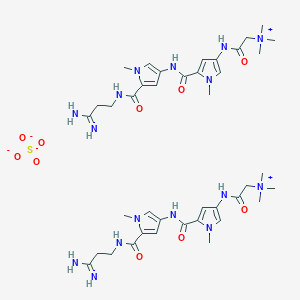
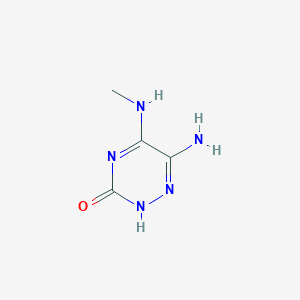
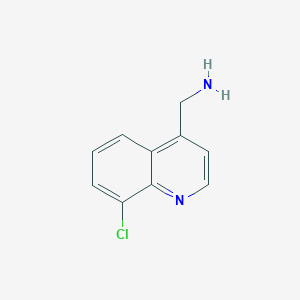
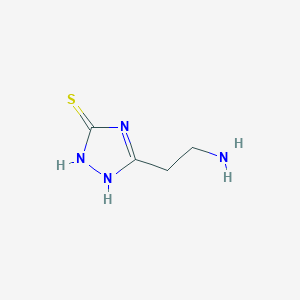
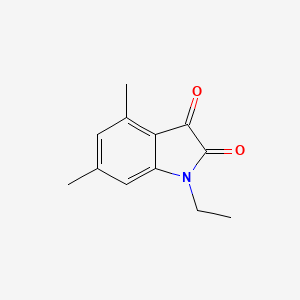
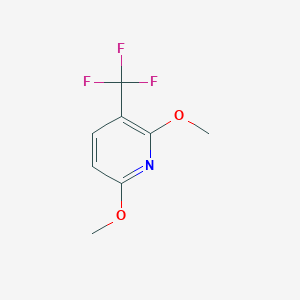
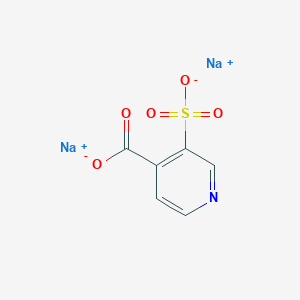
![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
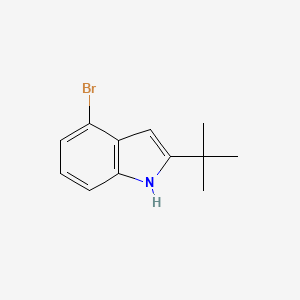
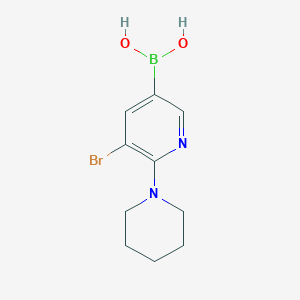
![2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13114745.png)
